molecular formula C25H26N2O8S B3911772 ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE

ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE

Cat. No.: B3911772
M. Wt: 514.5 g/mol
InChI Key: UZBJOSSBQPXWID-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, phenyl, and diazinan

Preparation Methods

The synthesis of ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the reaction of ethyl acetate with 2-methoxy-4-{[(5Z)-1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:

Scientific Research Applications

ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 2-[2-[2-methoxy-4-[(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]ethylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O8S/c1-4-34-22(28)15-36-12-11-35-20-10-5-16(14-21(20)33-3)13-19-23(29)26-25(31)27(24(19)30)17-6-8-18(32-2)9-7-17/h5-10,13-14H,4,11-12,15H2,1-3H3,(H,26,29,31)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBJOSSBQPXWID-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSCCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE
Reactant of Route 4
ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE
Reactant of Route 5
ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE
Reactant of Route 6
ETHYL 2-{[2-(2-METHOXY-4-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ETHYL]SULFANYL}ACETATE

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